Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8FN3O2. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a fluorine atom and an ethyl ester group adds to its unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.
Esterification: Ethanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of various substituted imidazoles.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Hydrolysis: 2-amino-5-fluoro-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-amino-1H-imidazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-Fluoro-1H-imidazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
2-Amino-5-fluoro-1H-imidazole-4-carboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties.
The presence of the fluorine atom and the ethyl ester group in this compound makes it unique, potentially offering enhanced biological activity and stability compared to its analogs.
Properties
CAS No. |
89676-58-4 |
---|---|
Molecular Formula |
C6H8FN3O2 |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H8FN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |
InChI Key |
WIQFWXOIZYVKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.